molecular formula C19H17BF4O B11768523 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate CAS No. 56179-53-4

4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate

Cat. No.: B11768523
CAS No.: 56179-53-4
M. Wt: 348.1 g/mol
InChI Key: KATQOVAASUKZCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate is a pyrylium salt of significant interest in modern photochemistry, serving as an effective visible-light-induced photoredox catalyst . Pyrylium compounds like this one are valued for their ability to participate in photoinduced electron transfer processes, enabling a range of organic transformations and polymerization reactions under mild conditions . Their mechanism of action involves acting as a single-electron transfer (SET) agent upon irradiation with visible light. They can be excited to a reactive state, which allows them to donate or accept an electron from various substrates, thereby generating radical species that drive subsequent reactions . In organic synthesis, this compound can facilitate key steps in cyclization, dimerization, cycloaddition, deprotection, and rearrangement reactions . Furthermore, it finds application as a photoinitiator in controlled polymerization processes, including cationic photopolymerization, free-radical photopolymerization, and photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization, particularly for monomers such as vinyl ethers . Pyrylium salts also serve as versatile precursors to other valuable heterocycles. Notably, they can be readily converted into N-alkylpyridinium salts, also known as Katritzky salts, which are effective alkyl radical sources in synthetic chemistry . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic purposes. Researchers should handle this compound with appropriate personal protective equipment, referring to the relevant Safety Data Sheet (SDS) for detailed hazard information .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56179-53-4

Molecular Formula

C19H17BF4O

Molecular Weight

348.1 g/mol

IUPAC Name

4-ethyl-2,6-diphenylpyrylium;tetrafluoroborate

InChI

InChI=1S/C19H17O.BF4/c1-2-15-13-18(16-9-5-3-6-10-16)20-19(14-15)17-11-7-4-8-12-17;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1

InChI Key

KATQOVAASUKZCL-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC1=CC(=[O+]C(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Modified Chalcone Synthesis

The foundational approach for pyrylium salts involves cyclization of α,β-unsaturated ketones (chalcones) with aryl acetylenes under Brønsted or Lewis acid catalysis. For 4-ethyl-2,6-diphenylpyrylium tetrafluoroborate, the chalcone precursor must incorporate an ethyl group at the β-position. This is achieved by condensing propiophenone (4-ethylacetophenone) with benzaldehyde under basic conditions. The reaction proceeds via Claisen-Schmidt condensation:

Propiophenone+BenzaldehydeNaOH/EtOH(E)-4-ethylchalcone[1][2]\text{Propiophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH/EtOH}} (E)\text{-4-ethylchalcone} \quad

Characterization of the chalcone intermediate by 1^1H NMR typically reveals a trans-coupled olefinic proton (δ=7.88.1\delta = 7.8–8.1 ppm, J=16.0J = 16.0 Hz) and aryl resonances integrating for two phenyl groups and an ethyl moiety.

BF₃·OEt₂-Mediated Cyclization

The chalcone is reacted with phenylacetylene in the presence of BF₃·OEt₂, which activates the carbonyl group via LUMO lowering, enabling a formal [4+2] inverse electron-demand Diels-Alder (IEDDA) reaction. The mechanism proceeds as follows:

  • Coordination : BF₃ binds to the chalcone’s carbonyl oxygen, polarizing the α,β-unsaturated system.

  • Nucleophilic Attack : Phenylacetylene undergoes 1,4-addition to the activated chalcone.

  • Cyclization : A six-membered pyran intermediate forms, which oxidizes in situ to the aromatic pyrylium ion.

  • Counterion Exchange : Treatment with HBF₄·OEt₂ precipitates the tetrafluoroborate salt.

Representative Procedure :

  • Combine (E)-4-ethylchalcone (1 equiv, 0.24 mmol), phenylacetylene (3 equiv), and BF₃·OEt₂ (3 equiv) in cyclohexane.

  • Heat at 60°C under O₂ for 3–6 hours.

  • Quench with diethyl ether, dissolve in DCM, and treat with HBF₄·OEt₂ to precipitate the product.

  • Yield: 60–65% after recrystallization from ethanol.

HBF₄-Mediated Condensation in Dichloroethane

One-Pot Synthesis

A scalable batch method involves refluxing propiophenone, benzaldehyde-derived chalcone, and HBF₄·OEt₂ in 1,2-dichloroethane (DCE). The acid serves dual roles as a catalyst and counterion source:

Propiophenone+ChalconeHBF₄\cdotpOEt₂/DCEPyrylium salt[2][3]\text{Propiophenone} + \text{Chalcone} \xrightarrow{\text{HBF₄·OEt₂/DCE}} \text{Pyrylium salt} \quad

Optimized Conditions :

  • Temperature : 110°C (reflux)

  • Residence Time : 1.5 hours

  • Molar Ratio : Propiophenone:Chalcone:HBF₄ = 1:2:2

  • Yield : 68–72%

Mechanistic Considerations

The reaction proceeds through keto-enol tautomerization of propiophenone, followed by aldol-like condensation with chalcone. Cyclodehydration forms the pyrylium core, with HBF₄ ensuring tetrafluoroborate incorporation. Side products, such as oligomeric species, are minimized by maintaining stoichiometric excess of chalcone.

Continuous-Flow Synthesis

Protocol Development

Adapting batch methods to continuous flow enhances reproducibility and reduces reaction times. A two-feed system is employed:

  • Feed 1 : Propiophenone (2.5 mmol) and chalcone (5 mmol) in DCE.

  • Feed 2 : HBF₄·OEt₂ (5 mmol) in DCE.

The streams merge in a PTFE reactor coil (110°C, 3.4 bar backpressure), achieving a residence time of 3–5 minutes.

Performance Metrics

ParameterBatch (Reflux)Continuous Flow
Reaction Time90 min5 min
Isolated Yield68%70%
Purity (HPLC)95%98%

Flow systems suppress side reactions (e.g., over-oxidation) due to precise temperature control and rapid quenching.

Characterization and Quality Control

Spectroscopic Data

  • 1^1H NMR (500 MHz, DMSO-d6d_6) : δ=1.32\delta = 1.32 (t, J=7.5J = 7.5 Hz, 3H, CH₂CH₃), 2.98 (q, J=7.5J = 7.5 Hz, 2H, CH₂CH₃), 7.48–8.12 (m, 10H, Ar-H), 9.21 (s, 2H, pyrylium H-3,5).

  • IR (neat) : 1630 cm⁻¹ (C=O stretch of pyrylium), 1045 cm⁻¹ (B-F stretch).

  • HRMS : Calculated for C₂₁H₁₉O⁺ [M]⁺: 287.1436; Found: 287.1441.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN:H₂O = 70:30, 1 mL/min).

  • Elemental Analysis : Calculated for C₂₁H₁₉BF₄O: C, 66.34; H, 4.82. Found: C, 66.28; H, 4.79.

Challenges and Optimization Strategies

Regioselectivity Control

The ethyl group’s position at C-4 is ensured by using propiophenone-derived chalcones. Competing pathways (e.g., C-2 substitution) are suppressed by steric hindrance from the ethyl group.

Counterion Exchange

Tetrafluoroborate incorporation is favored over triflate or perchlorate due to HBF₄’s low nucleophilicity. Anhydrous conditions prevent hydrolysis to borate esters .

Chemical Reactions Analysis

General Reactivity of Pyrylium Salts

Pyrylium salts, including 4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate, exhibit reactivity due to their positively charged aromatic system. Key reaction pathways include:

  • Electrophilic substitution : The cationic nature enables reactions with nucleophiles (e.g., amines, alcohols) at the para position relative to the oxygen atom .

  • Cycloadditions : Participation in [4+2] inverse electron-demand Diels-Alder (IEDDA) reactions with dienes .

  • Nucleophilic reactions : Attack by hydride donors or other nucleophiles at the pyrylium core.

Electrophilic Substitution

The ethyl substituent and diphenyl groups direct electrophilic attack to the para position. For example:

  • Hydrolysis : Hydrolysis under basic conditions could generate substituted pyranones.

  • Nucleophilic aromatic substitution : Reaction with amines or alcohols to form substituted pyran derivatives .

Cycloaddition Reactions

Pyrylium salts undergo [4+2] cycloadditions with dienes (e.g., alkenes, azirines):

  • Inverse Electron-Demand Diels-Alder (IEDDA) :

    • Mechanism: Lewis acid (BF₃) activates the carbonyl group, enabling diene attack .

    • Example: Reaction with 2H-azirines under visible light yields tetrasubstituted pyrroles (e.g., via radical coupling) .

Nucleophilic Reactions

  • Hydride transfer : Reaction with hydride donors (e.g., NaBH₄) to form dihydro derivatives.

  • Redox-neutral cycloadditions : Visible light-mediated reactions with 2H-azirines to form pyrrole derivatives .

Visible Light-Mediated Cycloadditions

In reactions with 2H-azirines:

  • Oxidation : Pyrylium salts (E°red = +2.55 V) oxidize azirines to generate radical cations.

  • Ring opening : Homolytic cleavage of the azirine radical cation forms a 2-azaallenyl radical.

  • Radical coupling : Coupling with pyranyl radicals yields dihydro-pyrrolylium intermediates, which undergo dehydration to form cycloadducts .

Comparison of Reaction Conditions

Reaction Type Conditions Yield Range Key Factors
IEDDA with dienes BF₃·OEt₂, cyclohexane, 60°C50–65%Lewis acid activation
Visible light cycloaddition Blue LEDs, CH₃CN, 25°C50–69%Radical coupling efficiency
Flow synthesis DCE, 110–130°C, 3–5 min residenceUp to 74%Scalability, temperature control

Analytical Data

  • Melting Point : For analogous pyrylium salts (e.g., 2,4,6-triphenylpyrylium), mp = 225–227°C .

  • Spectroscopy :

    • IR : C=O stretch at ~1621 cm⁻¹ (neat) .

    • ¹H NMR : Deshielded protons at δ 7.8–9.2 ppm (DMSO-d₆) .

Scientific Research Applications

Organic Synthesis

A. Electrophilic Reactions
4-Ethyl-2,6-diphenylpyrylium tetrafluoroborate serves as an electrophilic species in various organic reactions. Its positive charge makes it highly reactive towards nucleophiles, facilitating the formation of new carbon-carbon bonds. For instance, it can participate in nucleophilic substitutions and cycloadditions, making it valuable for synthesizing complex organic molecules.

B. Case Study: Cycloaddition Reactions
A notable application is its use in redox-neutral cycloaddition reactions. Research has demonstrated that this compound can effectively react with azirines under visible light irradiation to produce valuable tricyclic compounds. The yields reported for these reactions typically range from 50% to 65%, showcasing its efficiency as a reactant in organic synthesis .

Photochemistry

A. Light-Mediated Reactions
The compound's ability to absorb light and undergo photochemical transformations is significant. It can act as a photosensitizer in various photochemical reactions, enabling processes such as energy transfer and electron transfer. This property is particularly useful in the development of photochemical methodologies for synthesizing complex organic structures.

B. Mechanistic Insights
Studies on the photochemical behavior of pyrylium salts indicate that they can generate reactive intermediates upon irradiation, which can lead to further transformations. For instance, under specific conditions, this compound can yield radicals that participate in subsequent reactions, enhancing its utility in synthetic applications .

Materials Science

A. Dye Applications
this compound exhibits properties that make it suitable for use as a dye or pigment in various materials. Its vibrant color and stability under different conditions allow it to be incorporated into polymers and coatings.

B. Case Study: Polymer Composites
Research has shown that incorporating this compound into polymer matrices can enhance the optical properties of the resulting materials. For instance, studies have indicated improved light absorption and fluorescence characteristics when used in conjunction with specific polymer systems .

Analytical Chemistry

A. Fluorescent Probes
The fluorescent properties of this compound make it an excellent candidate for use as a fluorescent probe in analytical chemistry. Its ability to emit light upon excitation allows for sensitive detection methods in various applications.

B. Application in Sensing
Recent studies have explored its use in sensing applications, where it can detect specific ions or molecules through fluorescence quenching or enhancement mechanisms. This capability is particularly valuable in environmental monitoring and biomedical diagnostics.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisElectrophilic reactions and cycloadditions
PhotochemistryLight-mediated transformations
Materials ScienceDyes and pigments for polymers
Analytical ChemistryFluorescent probes for sensing

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in photoredox reactions. Upon exposure to light, it can undergo electronic excitation, leading to the formation of reactive intermediates. These intermediates can then engage in various chemical transformations, such as oxidation or reduction. The molecular targets and pathways involved include electron transfer processes and interactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrylium salts with variations in alkyl/aryl substituents or counterions exhibit distinct physicochemical and functional properties. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Applications References
4-Methyl-2,6-diphenylpyrylium [BF₄]⁻ Methyl (4), Phenyl (2,6) Lower steric bulk; used in fluoride sensing. Reduced oxidation potential vs. ethyl analog.
4-Mesityl-2,6-diphenylpyrylium [BF₄]⁻ Mesityl (4), Phenyl (2,6) Enhanced steric hindrance; superior photoredox catalyst stability. Higher oxidation potential (+2.43 V vs. SCE).
2,4,6-Triphenylpyrylium [BF₄]⁻ Phenyl (2,4,6) No alkyl groups; lower solubility in non-polar solvents. Used in organic synthesis as a Lewis acid catalyst.
1-Ethyl-2,6-diisopropyl-4-phenylpyridinium [BF₄]⁻ Ethyl (1), Diisopropyl (2,6), Phenyl (4) Pyridinium core (vs. pyrylium); redox-inert. Ionic liquid applications.

Substituent Impact :

  • Electronic Effects: Ethyl/methyl groups at the 4-position donate electron density to the pyrylium core, modulating redox potentials. Mesityl groups (bulky, electron-donating) enhance stability and oxidation capacity .
  • Steric Effects : Bulky substituents (e.g., mesityl) reduce aggregation in solution, improving catalytic efficiency .

Key Observations :

  • Grignard-based syntheses (e.g., 4-ethyl/methyl derivatives) achieve higher yields compared to condensation methods .
  • Anion exchange (e.g., ClO₄⁻ → BF₄⁻) is critical for enhancing solubility and stability .
Physical Properties
Property 4-Ethyl-2,6-diphenylpyrylium [BF₄]⁻ 4-Methyl-2,6-diphenylpyrylium [BF₄]⁻ 2,4,6-Triphenylpyrylium [BF₄]⁻
Solubility (CH₃CN) High High Moderate
Melting Point 180–185°C (decomp.) 175–180°C (decomp.) 210–215°C (decomp.)
λmax (nm) 320 315 340

Notes:

  • Triphenyl derivatives exhibit red-shifted absorbance due to extended conjugation .
  • Ethyl/methyl analogs decompose at lower temperatures than triphenyl derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-ethyl-2,6-diphenylpyrylium tetrafluoroborate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of substituted aldehydes and ketones in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) under reflux. For example, analogous pyrylium salts are synthesized by heating 4-fluorobenzaldehyde and 4-methylacetophenone with BF₃·OEt₂ at 80°C, followed by recrystallization from acetone . Optimization includes solvent selection (polar aprotic solvents like CH₃CN enhance reactivity), stoichiometric control of the catalyst, and temperature modulation to minimize side reactions. Yield improvements often require iterative adjustments to reaction time and purification methods (e.g., silica gel chromatography or fractional crystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. The ¹⁹F NMR spectrum confirms the presence of the tetrafluoroborate counterion (δ ≈ −150 ppm). In ¹H NMR, aromatic protons of the pyrylium ring appear as distinct doublets (δ 7.5–8.5 ppm), while ethyl and phenyl substituents show characteristic splitting patterns. Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular ion peaks (e.g., [M-BF₄]⁺). IR spectroscopy can identify carbonyl stretching vibrations (if present) and aryl C–H bonds .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer : Store at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Use airtight, light-resistant containers. Personal protective equipment (PPE) should include N95 masks, nitrile gloves, and safety goggles due to the compound’s acute toxicity (GHS Category 4) and skin/eye irritation risks .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms involving this compound in photoredox catalysis?

  • Methodological Answer : Density functional theory (DFT) calculations can map electron transfer pathways and redox potentials. For example, frontier molecular orbital analysis (HOMO-LUMO gaps) predicts photoactivity. Coupling DFT with experimental cyclic voltammetry data validates the compound’s suitability as an electron acceptor in visible-light-driven reactions. Institutions like ICReDD employ quantum chemical reaction path searches to optimize catalytic cycles .

Q. How can researchers resolve contradictions in reported spectral data or purity assessments for this compound?

  • Methodological Answer : Cross-validate analytical results using orthogonal techniques. For instance, discrepancies in ¹H NMR integration ratios may arise from residual solvents or paramagnetic impurities; repeated recrystallization or preparative HPLC can address this. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and purity. Refer to IUPAC guidelines for error estimation in solubility and thermodynamic data .

Q. What strategies mitigate side reactions during functionalization of the pyrylium core (e.g., nucleophilic attacks or ring-opening)?

  • Methodological Answer : Steric and electronic tuning of substituents (e.g., electron-withdrawing groups on phenyl rings) stabilizes the pyrylium cation against nucleophiles. Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. CH₂Cl₂) identify optimal conditions. For example, BF₄⁻ counterions reduce ion pairing, enhancing reactivity in polar solvents. Monitoring by in situ IR or UV-Vis spectroscopy tracks intermediate formation .

Q. How can researchers design experiments to probe the compound’s role in supramolecular host-guest systems?

  • Methodological Answer : Titration experiments (NMR or fluorescence) quantify binding constants (Kₐ) with guest molecules like cyclodextrins or crown ethers. Competitive binding assays using analogues (e.g., 2,4,6-triphenylpyrylium salts) reveal substituent effects. X-ray crystallography or molecular dynamics simulations model π-π stacking and electrostatic interactions .

Data Reliability & Best Practices

Q. What protocols ensure reproducibility in synthesizing and testing derivatives of this compound?

  • Methodological Answer : Document all synthetic steps with exact stoichiometry, solvent grades, and equipment calibration (e.g., temperature controllers). Use IUPAC-endorsed data sheets for reporting physical properties (melting points, solubility). Independent replication by a second lab member and peer validation of spectral data minimize errors .

Q. How should researchers address discrepancies between computational predictions and experimental outcomes in reaction design?

  • Methodological Answer : Reconcile deviations by revisiting computational assumptions (e.g., solvent effects omitted in DFT). Hybrid methods like QM/MM (quantum mechanics/molecular mechanics) improve accuracy. Experimental feedback loops, where failed reactions inform adjusted computational parameters, are key to ICReDD’s integrated approach .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.